molecular formula C8H8F3N3O B1405711 2-Amino-4-(trifluoromethyl)benzohydrazide CAS No. 1228794-36-2

2-Amino-4-(trifluoromethyl)benzohydrazide

Cat. No.: B1405711
CAS No.: 1228794-36-2
M. Wt: 219.16 g/mol
InChI Key: UVOLDFRTBUUFRS-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)benzohydrazide is an organic compound with the molecular formula C8H8F3N3O. It is characterized by the presence of an amino group, a trifluoromethyl group, and a benzohydrazide moiety.

Biochemical Analysis

Biochemical Properties

2-Amino-4-(trifluoromethyl)benzohydrazide plays a significant role in biochemical reactions, primarily as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that negatively regulates insulin signaling by dephosphorylating the insulin receptor, thus playing a crucial role in glucose homeostasis. By inhibiting PTP1B, this compound enhances insulin signaling, which can be beneficial in the treatment of conditions such as type 2 diabetes and obesity

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In particular, it enhances insulin signaling in adipocytes and hepatocytes by inhibiting PTP1B. This leads to increased glucose uptake and improved insulin sensitivity. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in glucose metabolism and insulin signaling, thereby influencing cellular functions related to energy homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of protein tyrosine phosphatase 1B (PTP1B), thereby inhibiting its enzymatic activity This inhibition prevents the dephosphorylation of the insulin receptor, leading to sustained insulin signalingThe compound’s ability to modulate gene expression also contributes to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PTP1B and enhanced insulin signaling. The potential degradation of the compound and its long-term impact on cellular processes in vivo remain areas of active research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and improve glucose homeostasis without causing significant adverse effects. At higher doses, potential toxic effects may be observed, including hepatotoxicity and alterations in metabolic parameters. It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risk of toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose metabolism and insulin signaling. By inhibiting protein tyrosine phosphatase 1B (PTP1B), the compound enhances insulin signaling and promotes glucose uptake in cells. Additionally, it may interact with other enzymes and cofactors involved in metabolic processes, although further research is needed to fully elucidate these interactions. The compound’s effects on metabolic flux and metabolite levels are also areas of ongoing investigation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is likely transported into cells via specific transporters or binding proteins, although the exact mechanisms remain to be determined. Once inside the cells, this compound may accumulate in specific cellular compartments, influencing its localization and activity. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with its target enzymes and proteins. The precise subcellular localization of this compound and its impact on cellular function are areas of active research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(trifluoromethyl)benzohydrazide typically involves the reaction of 2-Amino-4-(trifluoromethyl)benzoic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or nitroso derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. For instance, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, preventing its dephosphorylation activity. This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(trifluoromethyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a trifluoromethyl group enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

IUPAC Name

2-amino-4-(trifluoromethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)4-1-2-5(6(12)3-4)7(15)14-13/h1-3H,12-13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOLDFRTBUUFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.